molecular formula C11H10N2O5 B1648621 methyl 5-methoxy-7-nitro-1H-indole-2-carboxylate CAS No. 1000341-42-3

methyl 5-methoxy-7-nitro-1H-indole-2-carboxylate

Cat. No.: B1648621
CAS No.: 1000341-42-3
M. Wt: 250.21 g/mol
InChI Key: VEZJPSMVGQWPNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-methoxy-7-nitro-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by its unique structure, which includes a methoxy group, a nitro group, and a carboxylate ester group attached to the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-methoxy-7-nitro-1H-indole-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 5-methoxyindole, followed by esterification to introduce the carboxylate group. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and catalysts such as sulfuric acid or hydrochloric acid for esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the use of advanced purification techniques like recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methoxy-7-nitro-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon or platinum oxide.

    Substitution: Nucleophiles such as alkoxides or amines.

Major Products

    Oxidation: Formation of 5-hydroxy-7-nitro-1H-indole-2-carboxylate.

    Reduction: Formation of 5-methoxy-7-amino-1H-indole-2-carboxylate.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-methoxy-7-nitro-1H-indole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 5-methoxy-7-nitro-1H-indole-2-carboxylate depends on its interaction with specific molecular targets. For example, its nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The methoxy and carboxylate groups can also influence its binding affinity to various enzymes and receptors, modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-2-methylindole: Similar structure but lacks the nitro and carboxylate groups.

    5-Methoxy-7-methyl-1H-indole-2-carboxylic acid: Similar structure but has a carboxylic acid group instead of a carboxylate ester.

    5-Methoxy-7-nitroindole: Similar structure but lacks the carboxylate group.

Uniqueness

Methyl 5-methoxy-7-nitro-1H-indole-2-carboxylate is unique due to the presence of all three functional groups (methoxy, nitro, and carboxylate ester) on the indole ring. This combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 5-methoxy-7-nitro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O5/c1-17-7-3-6-4-8(11(14)18-2)12-10(6)9(5-7)13(15)16/h3-5,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEZJPSMVGQWPNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)C=C(N2)C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 5-methoxy-7-nitro-1H-indole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 5-methoxy-7-nitro-1H-indole-2-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 5-methoxy-7-nitro-1H-indole-2-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl 5-methoxy-7-nitro-1H-indole-2-carboxylate
Reactant of Route 5
methyl 5-methoxy-7-nitro-1H-indole-2-carboxylate
Reactant of Route 6
methyl 5-methoxy-7-nitro-1H-indole-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.